Deoxynivalenol 3-glucuronide
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Overview
Description
Deoxynivalenol 3-glucuronide is a chemical derivative of deoxynivalenol, a mycotoxin produced by Fusarium species. This compound is formed through the conjugation of deoxynivalenol with glucuronic acid. Deoxynivalenol is a frequent contaminant in cereal-based food and feed, posing health risks to humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxynivalenol 3-glucuronide can be synthesized by incubating deoxynivalenol with liver microsomes from various species, including humans and animals. The reaction involves the enzyme uridine-diphosphoglucuronyltransferase, which catalyzes the conjugation of deoxynivalenol with glucuronic acid .
Industrial Production Methods: the synthesis typically involves the use of human or animal liver microsomes and uridine-diphosphoglucuronyltransferase enzymes to facilitate the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: Deoxynivalenol 3-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to deoxynivalenol, enhancing its solubility and facilitating its excretion .
Common Reagents and Conditions:
Reagents: Deoxynivalenol, glucuronic acid, uridine-diphosphoglucuronyltransferase enzymes.
Conditions: Incubation with liver microsomes at physiological pH and temperature.
Major Products: The primary product of this reaction is this compound, with minor amounts of other glucuronides such as deoxynivalenol 15-glucuronide .
Scientific Research Applications
Deoxynivalenol 3-glucuronide has several scientific research applications:
Mechanism of Action
Deoxynivalenol 3-glucuronide exerts its effects through the process of glucuronidation, which enhances the solubility of deoxynivalenol and facilitates its excretion from the body. This process involves the enzyme uridine-diphosphoglucuronyltransferase, which catalyzes the conjugation of deoxynivalenol with glucuronic acid . The molecular targets include the liver and kidneys, where the glucuronidation and excretion processes occur .
Comparison with Similar Compounds
Deoxynivalenol 15-glucuronide: Another glucuronide derivative of deoxynivalenol, formed through the conjugation of deoxynivalenol with glucuronic acid at a different position.
Deoxynivalenol 7-glucuronide: A proposed metabolite of deoxynivalenol, though less commonly identified.
Uniqueness: Deoxynivalenol 3-glucuronide is unique due to its specific formation through the conjugation of deoxynivalenol with glucuronic acid at the 3-position. This regioselectivity is species-dependent and plays a crucial role in the detoxification and excretion of deoxynivalenol .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O12/c1-7-3-9-20(5-22,15(27)10(7)23)19(2)4-8(16(32-9)21(19)6-30-21)31-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFAWUZMBBQEMX-IJNZYEPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000000-13-4 |
Source
|
Record name | Deoxynivalenol 3-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000000134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEOXYNIVALENOL 3-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0I7J8KVP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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